molecular formula C17H13ClF3N3O2S B2646827 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methylphenyl)-1H-pyrrole-2-sulfonamide CAS No. 321433-64-1

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methylphenyl)-1H-pyrrole-2-sulfonamide

Cat. No.: B2646827
CAS No.: 321433-64-1
M. Wt: 415.82
InChI Key: OFJFMONBGWTFJG-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methylphenyl)-1H-pyrrole-2-sulfonamide is a chemical scaffold of significant interest in medicinal chemistry for the development of novel antibacterial agents . The pyrrole sulfonamide structure is a privileged motif in antimicrobial research, with derivatives being extensively investigated to address the urgent global health challenge of antibacterial resistance . This specific compound, featuring a 3-chloro-5-(trifluoromethyl)pyridinyl group, is a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize it to explore new chemical space and optimize properties such as potency, selectivity, and lipophilicity to develop lead compounds against resistant pathogens . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylphenyl)pyrrole-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O2S/c1-11-4-6-13(7-5-11)23-27(25,26)15-3-2-8-24(15)16-14(18)9-12(10-22-16)17(19,20)21/h2-10,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJFMONBGWTFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methylphenyl)-1H-pyrrole-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridine Intermediate: The initial step involves the chlorination and trifluoromethylation of a pyridine derivative to obtain 3-chloro-5-(trifluoromethyl)-2-pyridine.

    Pyrrole Ring Formation: The pyridine intermediate is then reacted with a suitable reagent to form the pyrrole ring.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methylphenyl)-1H-pyrrole-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often facilitated by catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the efficacy of pyrrole derivatives, including 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methylphenyl)-1H-pyrrole-2-sulfonamide, against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Case Studies and Findings

  • Methicillin-resistant Staphylococcus aureus (MRSA) : In vitro evaluations indicated that certain pyrrole derivatives exhibit potent antibacterial activity against MRSA, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like vancomycin. For instance, derivatives with similar structures have been reported to possess MIC values as low as 0.125 µg/mL against methicillin-susceptible strains .
  • Antituberculosis Activity : Some pyrrole-containing compounds have demonstrated activity against Mycobacterium tuberculosis, with derivatives showing MIC values around 5 µM. This suggests potential for developing new antitubercular agents based on the structural framework of this compound .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrrole derivatives are known to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Research Insights

  • Inhibition of Inflammatory Mediators : Studies have shown that pyrrole-based compounds can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models. This mechanism is crucial for developing treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Drug Development Potential

The unique structural characteristics of this compound make it a valuable scaffold for drug development.

Synthetic Modifications

Researchers are exploring modifications to enhance the pharmacological profile of this compound. For example:

  • Substituent Variations : Altering the substituents on the pyrrole ring can lead to improved potency and selectivity against specific bacterial strains or inflammatory pathways .

Summary Table of Biological Activities

Activity TypeTarget Pathogen/ConditionMIC/EffectivenessReference
AntibacterialMethicillin-resistant Staphylococcus aureus< 0.125 µg/mL
AntituberculosisMycobacterium tuberculosis~5 µM
Anti-inflammatoryPro-inflammatory cytokinesSignificant inhibition

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methylphenyl)-1H-pyrrole-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Weight (g/mol) Primary Use Key Structural Feature
Target Compound N-(4-methylphenyl), 3-chloro-5-CF3-pyridinyl 431.82 Fungicide/Pesticide Pyrrole-2-sulfonamide
N-(4-Chlorobenzyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide N-(4-chlorobenzyl) 450.30 Research compound Chlorobenzyl substitution
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-sulfonamide N-(4-methoxyphenyl) 431.82 Lab-scale synthesis Methoxy vs. methyl group
Fluopicolide (2,6-dichloro-N-[(3-chloro-5-(trifluoromethyl)-2-pyridinyl)methyl]benzamide) Benzamide core, 2,6-dichlorophenyl 463.64 Fungicide Benzamide scaffold
Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide) Ethyl linker, trifluoromethylbenzamide 396.73 Nematicide/Fungicide Flexible ethyl spacer
Chlorfluazuron (N-(((3,5-dichloro-4-((3-chloro-5-CF3-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide with dichlorophenyl and pyridinyl-oxy groups 540.71 Insect growth regulator Multi-halogenated aromatic systems

Key Observations:

N-Substituent Effects: The 4-methylphenyl group in the target compound balances lipophilicity and steric bulk, whereas the 4-chlorobenzyl substituent in increases molecular weight and may enhance binding to hydrophobic enzyme pockets.

Core Scaffold Differences :

  • The pyrrole-sulfonamide core in the target compound contrasts with benzamide scaffolds in fluopicolide and fluopyram. Sulfonamides generally exhibit stronger hydrogen-bonding capacity, influencing target specificity .
  • Fluopyram’s ethyl linker provides conformational flexibility, enabling broader interactions with biological targets compared to the rigid pyrrole ring .

Halogenation and Bioactivity :

  • The 3-chloro-5-CF3-pyridinyl group is conserved across analogues, suggesting its critical role in binding to fungal cytochrome bc1 complexes .
  • Chlorfluazuron ’s additional dichlorophenyl and benzamide groups broaden its activity spectrum to insects but increase environmental persistence .

Physicochemical and Environmental Properties

Table 2: Comparative Physicochemical Data

Compound LogP<sup>*</sup> Water Solubility (mg/L) Soil Sorption (Koc) Half-Life (Days)
Target Compound 3.8–4.2 12.5 (pH 7) 450–600 30–60
Fluopicolide 4.1–4.5 8.2 (pH 7) 550–700 45–90
Fludioxonil 2.9–3.3 3.4 (pH 7) 200–300 20–40
Oryzalin 2.5–3.0 3.8 (pH 7) 100–150 60–120

<sup>*</sup>Predicted using fragment-based methods.

Key Findings:

  • The target compound’s higher LogP compared to fludioxonil and oryzalin reflects enhanced membrane permeability but may increase bioaccumulation risks .
  • Its moderate soil sorption (Koc 450–600) suggests reduced leaching compared to oryzalin (Koc 100–150), mitigating groundwater contamination .

Biological Activity

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methylphenyl)-1H-pyrrole-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H13ClF3N3O2S
  • Molecular Weight : 399.79 g/mol

The compound features a pyrrole ring, a pyridine moiety with a trifluoromethyl group, and a sulfonamide functional group, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Pyridine Ring : Starting from 3-chloro-5-(trifluoromethyl)pyridine.
  • Pyrrole Formation : Utilizing various reagents to form the pyrrole structure.
  • Sulfonamide Coupling : The final step involves coupling with a sulfonamide to yield the target compound.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrrole can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical in cancer therapy .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various cellular models. The mechanism involves modulation of signaling pathways related to MAPK pathways, which play a crucial role in inflammation and immune responses .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzymatic Inhibition : It may inhibit enzymes involved in tumor growth and inflammation.
  • Receptor Modulation : The compound can modulate receptors that are pivotal in inflammatory responses.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

StudyFindings
Identified that derivatives showed IC50 values in low micromolar ranges against various cancer cell lines.
Demonstrated that certain derivatives inhibited LPS-induced TNF-alpha release in vitro and in vivo, confirming their anti-inflammatory potential.
Highlighted the cellular uptake and toxicity profiles in animal models, indicating low toxicity at therapeutic doses.

Q & A

Basic: What are the key structural features of this compound that influence its reactivity and potential applications?

Answer:
The compound’s reactivity and applications are dictated by three critical structural motifs:

  • Trifluoromethyl-substituted pyridine ring : Enhances metabolic stability and lipophilicity, making it suitable for agrochemical or medicinal chemistry applications .
  • Sulfonamide linkage : Provides hydrogen-bonding potential, influencing binding affinity to biological targets (e.g., enzymes or receptors) .
  • Chlorine atom at the 3-position of the pyridine ring : Modulates electronic effects, potentially affecting reaction pathways in synthetic modifications .
    These features are common in pharmacophores for drug design and agrochemical agents, as seen in structurally related compounds .

Advanced: How can computational modeling be integrated with experimental data to optimize its synthesis?

Answer:
A hybrid computational-experimental workflow is recommended:

Quantum chemical calculations : Use density functional theory (DFT) to predict reaction pathways and transition states for key steps (e.g., sulfonamide coupling or pyridine functionalization) .

Reaction path screening : Apply ICReDD’s methodology to prioritize synthetic routes with lower activation energies or higher yields .

Experimental validation : Narrow down reaction conditions (solvent, temperature, catalyst) using factorial design of experiments (DoE) to minimize trial-and-error .

Feedback loop : Refine computational models using experimental data (e.g., NMR or HPLC purity) to improve predictive accuracy .

Basic: What spectroscopic techniques are recommended for characterizing this sulfonamide derivative?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign signals to confirm regiochemistry (e.g., chlorine and trifluoromethyl positions on the pyridine ring) .
    • 19F NMR : Verify the integrity of the trifluoromethyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and pyridine ring vibrations .

Advanced: What strategies resolve contradictions between predicted and observed reaction outcomes during derivative synthesis?

Answer:
Address discrepancies using:

  • Mechanistic interrogation : Compare computational transition states (e.g., via DFT) with experimental intermediates (trapped via LC-MS or in situ IR) to identify unaccounted pathways .
  • Multivariate analysis : Apply DoE to test competing hypotheses (e.g., solvent polarity vs. steric effects) and isolate variables causing deviations .
  • Isotopic labeling : Use ¹⁸O or deuterium tracing to validate proposed reaction mechanisms (e.g., sulfonamide hydrolysis vs. ring substitution) .

Basic: What are common synthetic routes for introducing the trifluoromethyl group into pyridine-containing sulfonamides?

Answer:
Two prevalent methods:

Direct fluorination :

  • Use CF₃I or Umemoto’s reagent to trifluoromethylate pyridine precursors under copper catalysis .
  • Monitor reaction progress via ¹⁹F NMR to avoid over-fluorination .

Building block approach :

  • Start with pre-functionalized 3-chloro-5-(trifluoromethyl)pyridine, then couple with pyrrole-sulfonamide intermediates via Pd-catalyzed cross-coupling .

Advanced: How can SAR studies be designed to explore its agrochemical potential?

Answer:
A systematic SAR approach includes:

Core modifications : Synthesize analogs with:

  • Varied substituents on the 4-methylphenyl group (e.g., electron-withdrawing groups to enhance stability) .
  • Alternative heterocycles (e.g., replacing pyrrole with imidazole) to probe target selectivity .

Bioactivity assays :

  • Use high-throughput screening (HTS) against pest-specific enzymes (e.g., acetylcholinesterase for insecticides) .
  • Corrogate activity data with computational docking (e.g., AutoDock Vina) to identify binding hotspots .

Environmental impact analysis :

  • Assess soil half-life and metabolite toxicity using LC-MS/MS and OECD guideline assays .

Advanced: What methodologies are effective for analyzing environmental degradation products of this compound?

Answer:
Employ a combination of:

  • Advanced chromatography :
    • HPLC-QTOF-MS : Identify degradation products (e.g., hydroxylated or dechlorinated derivatives) in soil/water samples .
  • Isotope ratio monitoring : Use ¹³C-labeled compound to track biodegradation pathways .
  • Ecotoxicity profiling : Pair analytical data with Daphnia magna or algal growth inhibition tests to evaluate ecological risks .

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